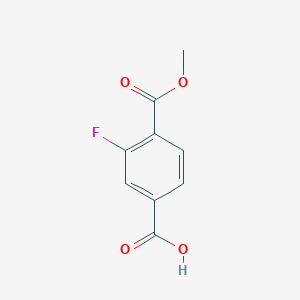

3-Fluoro-4-(methoxycarbonyl)benzoic acid

概要

説明

3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the compound’s molecular structure and the arrangement of atoms. Physical And Chemical Properties Analysis

The compound is a solid at room temperature .科学的研究の応用

Directed Lithiation of Unprotected Benzoic Acids

Research on benzoic acids, including variants like 3-Fluoro-4-(methoxycarbonyl)benzoic acid, has demonstrated their potential in directed lithiation processes. Such methods enable the synthesis of benzoic acids that are contiguously tri- and tetra-substituted with a variety of functionalities, showcasing their versatility in organic synthesis (Bennetau et al., 1995).

Environmental Studies in Methanogenic Consortia

In environmental science, fluorinated benzoic acids, including compounds similar to this compound, have been used to trace metabolic pathways in methanogenic consortia. This highlights their role in studying the biodegradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).

Applications in Nanotechnology

In nanotechnology, derivatives of benzoic acid, including those with fluoro and methoxycarbonyl groups, have been used for modifying multiwalled carbon nanotubes. This application is significant in the development of hybrid nanomaterials with potential uses in catalysis and electronic devices (Monteiro et al., 2015).

Luminescent Properties in Coordination Compounds

The influence of electron-withdrawing and electron-donating groups on luminescent properties has been studied using benzoic acid derivatives, including this compound. These studies are crucial in the development of new luminescent materials for various technological applications (Sivakumar et al., 2010).

Chemical Reactivity and Synthesis

Studies on the synthesis of fluorinated compounds, including those related to this compound, have contributed significantly to the field of chemical synthesis, particularly in the development of heterocyclic compounds (Shi et al., 1996).

Biochemical Pharmacology

While focusing on benzoic acid derivatives, research in pharmacology has explored the structure-activity relationships of these compounds, aiding in the understanding of their biochemical interactions and potential therapeutic applications (Ghauri et al., 1992).

Liquid Crystal Research

In the field of materials science, fluoro-substituted benzoic acids have been studied for their application in liquid crystals. These studies contribute to the development of advanced materials with specific electro-optical properties (Fouzai et al., 2018).

Pharmaceutical Manufacturing

The synthesis of this compound and related compounds is crucial in the manufacturing of therapeutic drugs, particularly in the context of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Fluorescence Probe Development

Research in the development of functional fluorescence probes has leveraged the properties of fluorescein derivatives, including those related to benzoic acids. This is significant in biological applications where sensitive detection is crucial (Tanaka et al., 2001).

Safety and Hazards

作用機序

Target of Action

It’s known that the fluoride substituent enables nucleophilic aromatic substitution .

Mode of Action

The 3-Fluoro-4-(methoxycarbonyl)benzoic acid interacts with its targets through a process known as nucleophilic aromatic substitution . This process is facilitated by the fluoride substituent present in the compound .

Biochemical Pathways

It’s known that the compound can undergo various reactions, including fischer esterification .

Result of Action

It’s known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease .

Action Environment

It’s recommended that the compound be stored in a dry room at normal temperature .

生化学分析

Biochemical Properties

3-Fluoro-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity. For instance, it may interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 3-fluoro-4-hydroxybenzoic acid and methanol. Additionally, this compound can bind to proteins through non-covalent interactions, affecting protein conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Furthermore, this compound can affect cell proliferation and apoptosis, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor of enzymes by binding to their active sites, preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry, room temperature conditions but may degrade under certain conditions, such as exposure to light or moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases and cytochrome P450s, leading to the formation of metabolites like 3-fluoro-4-hydroxybenzoic acid. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of this compound can influence its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

3-fluoro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZVQVKEQQOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266770 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161796-11-8 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)